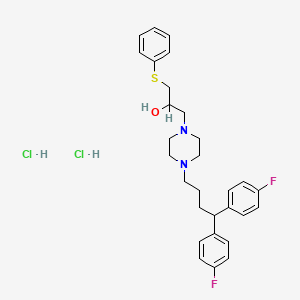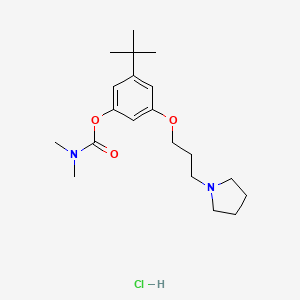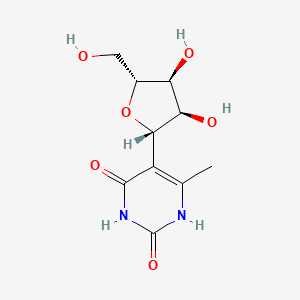
6-Methylpseudouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylpseudouridine is a nucleoside derivative, specifically a C-nucleoside. It is a modified form of pseudouridine, where a methyl group is added to the sixth position of the uracil ring. This modification enhances the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpseudouridine typically involves the methylation of pseudouridine. The process begins with the protection of the hydroxyl groups of pseudouridine, followed by selective methylation at the sixth position. The protecting groups are then removed to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the compound’s quality .
化学反应分析
Types of Reactions: 6-Methylpseudouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nucleoside’s functional groups.
Substitution: Substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .
科学研究应用
6-Methylpseudouridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules.
Biology: It plays a crucial role in the study of RNA structure and function.
Medicine: It is incorporated into synthetic messenger RNA (mRNA) for therapeutic purposes, including mRNA vaccines.
Industry: It is used in the production of RNA-based drugs and diagnostic tools .
作用机制
6-Methylpseudouridine exerts its effects by enhancing the stability and functionality of RNA molecules. The methylation at the sixth position increases the thermal stability and resistance to enzymatic degradation. This modification also improves the efficiency of protein translation by reducing immune recognition and enhancing ribosome binding .
相似化合物的比较
Pseudouridine: The parent compound, which lacks the methyl group at the sixth position.
N1-Methylpseudouridine: Another methylated derivative with the methyl group at the first position.
5-Methylcytosine: A methylated cytosine derivative used in similar applications
Uniqueness: 6-Methylpseudouridine is unique due to its specific methylation pattern, which provides distinct advantages in terms of stability and functionality. Compared to pseudouridine, it offers enhanced thermal stability and reduced immunogenicity, making it more suitable for therapeutic applications .
属性
CAS 编号 |
1613530-10-1 |
|---|---|
分子式 |
C10H14N2O6 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-3-5(9(16)12-10(17)11-3)8-7(15)6(14)4(2-13)18-8/h4,6-8,13-15H,2H2,1H3,(H2,11,12,16,17)/t4-,6-,7-,8+/m1/s1 |
InChI 键 |
WSJZETUHYFZTHG-JBBNEOJLSA-N |
手性 SMILES |
CC1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
CC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


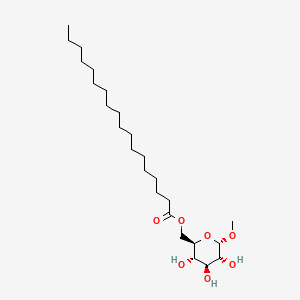

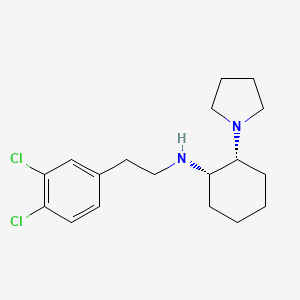


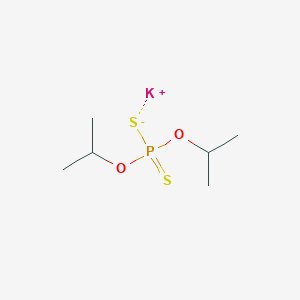
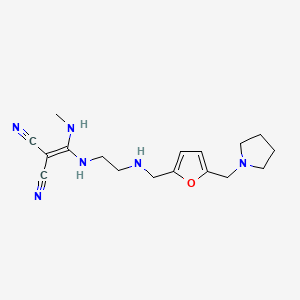
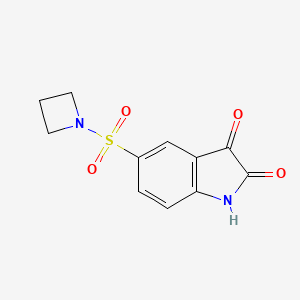
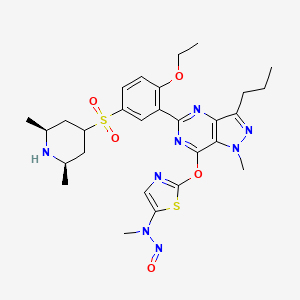
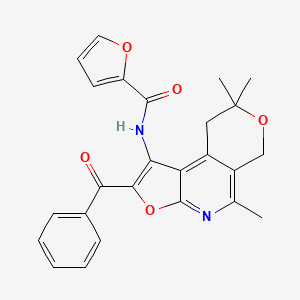
![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
